REACTION_CXSMILES
|
[C:1]1([C:7]2[S:8][C:9](=[O:12])[NH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]#[CH:21]>CC(C)=O>[C:1]1([C:7]2[S:8][C:9](=[O:12])[N:10]([CH2:21][C:20]#[CH:19])[N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1SC(NN1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off by suction-filtration
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with ether (200 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×50 ml) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After the drying agent was filtered off the filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to about 5 ml
|
Type
|
ADDITION
|
Details
|
Hexane was added
|
Type
|
CUSTOM
|
Details
|
to precipitate out the product
|
Type
|
FILTRATION
|
Details
|
The product was collected by suction-filtration
|
Type
|
WASH
|
Details
|
washed with a little hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1SC(N(N1)CC#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |